1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine
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Overview
Description
1,3-Dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine is an organic compound with the molecular formula C23H26N2O It is a hexahydropyrimidine derivative, characterized by the presence of two benzyl groups and a 5-methyl-2-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of benzylamine with 5-methylfurfural in the presence of a suitable catalyst, such as an acid or base, to form the desired hexahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and furyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted hexahydropyrimidines.
Scientific Research Applications
1,3-Dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-(2-furyl)hexahydropyrimidine
- 1,3-Dibenzyl-2-(5-methyl-3-furyl)hexahydropyrimidine
- 1,3-Dibenzyl-2-(5-methyl-2-thienyl)hexahydropyrimidine
Uniqueness
1,3-Dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine is unique due to the presence of the 5-methyl-2-furyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
1,3-dibenzyl-2-(5-methylfuran-2-yl)-1,3-diazinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-19-13-14-22(26-19)23-24(17-20-9-4-2-5-10-20)15-8-16-25(23)18-21-11-6-3-7-12-21/h2-7,9-14,23H,8,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMHGQNVUTFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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